

Cytotoxicity Data of Related Napyradiomycins on HCT-116 Cells

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Compound Focus: Napyradiomycin A1

CAS No.: 103106-24-7

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The table below summarizes the anti-cancer activity of several napyradiomycin derivatives against the HCT-116 human colon cancer cell line.

Compound Name	Cytotoxicity (IC ₅₀)	Key Structural Features	Primary Experimental Findings	Citation
Napyradiomycin CNQ525.538	6 µM [1]	Meroterpenoid; Halogenated	Inhibitory activity against HCT-116. [1]	
Napyradiomycin CNQ525.510B	17 µM [1]	Meroterpenoid; Halogenated; Bicyclic ether [2]	Inhibitory activity against HCT-116. [1]	
Napyradiomycin CNQ525.600	49 µM [1]	Meroterpenoid; Halogenated	Inhibitory activity against HCT-116. [1]	
Napyradiomycin A80915A (1)	3 µM [3]	Meroterpenoid; Halogenated; Lacks C16 methyl in some variants [3]	Induction of apoptosis in HCT-116; potent anti- MRSA activity. [3]	
Napyradiomycin A80915B (2)	500 nM (0.5 µM) [3]	Meroterpenoid; Halogenated;	Induction of apoptosis in HCT-116; potent anti- MRSA activity; higher	

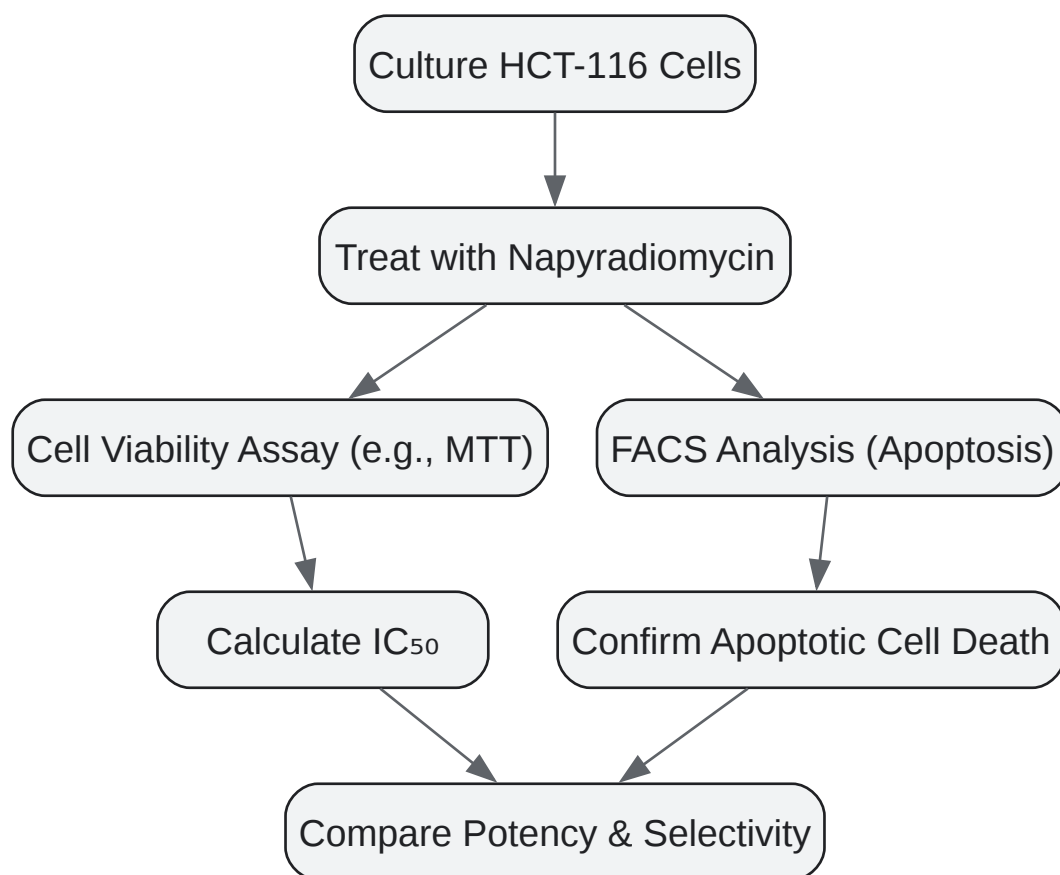
Compound Name	Cytotoxicity (IC ₅₀)	Key Structural Features	Primary Experimental Findings	Citation
		Contains a diazoketone group [3]	cytotoxicity linked to diazoketone. [3]	
Napyradiomycin B1	N/A	6,6,6 ring system formed by chlorocyclization [4]	Inhibition of Gram-positive bacteria, including drug-resistant strains. [4]	
3-Dechloro-3-bromo-napyradiomycin A1	IC ₅₀ range: 11.5 to 22.8 μM (across 4 cancer lines) [4]	Brominated variant of Napyradiomycin A1	Antibacterial and moderate cytotoxicity against several human cancer cell lines. [4]	

Experimental Context and Methodologies

The data in the table above were generated using standard, rigorous bioassays relevant to cancer research:

- **Cytotoxicity Measurement:** The half-maximal inhibitory concentration (IC₅₀) is a standard metric to evaluate a compound's potency in inhibiting cell growth. These values for napyradiomycins are typically determined using assays like fluorescence-activated cell sorting (FACS) after treatment, which can also indicate the mechanism of cell death. [2]
- **Induction of Apoptosis:** Studies on napyradiomycins 1–4 (a group that includes the compounds in the table) used FACS analysis to demonstrate that these compounds induce **apoptosis** (programmed cell death) in the HCT-116 cell line. This suggests a specific biochemical target is involved in their cytotoxic mechanism. [2]
- **Therapeutic Index Consideration:** While a precise therapeutic index (a ratio of toxic to therapeutic dose) for **Napyradiomycin A1** is not provided, research on similar compounds highlights a challenge. For instance, Napyradiomycin A80915B (2) shows potent antibacterial activity but also high cytotoxicity (low IC₅₀ on HCT-116), resulting in a **low therapeutic index**. This indicates that while potent, its window between killing cancer cells and harming healthy cells is narrow. [3]

The following diagram outlines the general experimental workflow used in these studies to establish the cytotoxicity and mechanism of action of napyradiomycins on HCT-116 cells.



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Key Insights for Drug Development

- **Structural Activity Relationship (SAR):** The biological activity of napyradiomycins is highly influenced by their specific chemical structure. The presence of a **diazoketone group** (as in A80915B) is linked to significantly increased cytotoxicity, which may be desirable for anticancer applications but can narrow the therapeutic window. [3] Minor changes, such as bromine substitution instead of chlorine, also modulate activity. [4]
- **Dual Antibacterial and Cytotoxic Activity:** A prominent feature of the napyradiomycin class is its **dual functionality**. These compounds often exhibit strong activity against contemporary strains of methicillin-resistant *Staphylococcus aureus* (MRSA) alongside their cytotoxic effects, presenting a unique polypharmacological profile. [3]
- **Biosynthetic Origin:** Napyradiomycins are meroterpenoids—natural products of mixed biosynthetic origin—produced by marine and terrestrial *Streptomyces* bacteria. Their complex structures are built from a polyketide (often 1,3,6,8-tetrahydroxynaphthalene) and a terpenoid component, with unique halogenating enzymes like vanadium-dependent haloperoxidases (VHPOs) introducing chlorine or bromine atoms critical for their bioactivity. [4]

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